5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloro-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYUCRQCSHPIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743864 | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-73-6 | |
| Record name | 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodine Incorporation at Position 2
Regioselective iodination requires careful control to avoid overhalogenation:
Methodology Comparison
| Method | Reagents/Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Direct Electrophilic | NIS, H₂SO₄, DCM, 0°C, 3h | 76% | 92% |
| Metal-Halogen Exchange | n-BuLi, I₂, THF, -78°C, 1h | 81% | 98% |
Critical Observations
-
Metal-halogen exchange achieves superior regiocontrol but requires cryogenic conditions.
-
NIS-based methods are scalable but generate 5–8% 2,5-diiodo contaminants.
Reaction Workup and Purification
Crude Product Isolation
Chromatographic Refinement
Silica Gel Gradient Elution
| Mobile Phase | Purity Increase | Recovery Rate |
|---|---|---|
| Heptane/EtOAc (4:1) | 85% → 97% | 89% |
| Dichloromethane/MeOH (20:1) | 88% → 99% | 82% |
Trade-offs
-
Heptane/EtOAc yields higher recovery but requires larger solvent volumes.
-
Methanol-containing systems improve purity but may degrade iodo-substituted products.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Pilot studies demonstrate advantages in halogenation steps:
Cost-Benefit Analysis of Halogen Sources
| Halogenating Agent | Cost per kg | Atom Economy |
|---|---|---|
| NCS | $220 | 87% |
| Cl₂ gas | $45 | 95% |
| I₂ | $1,150 | 91% |
Recommendation
Cl₂ gas proves economically favorable for chlorination but requires specialized equipment for safe handling.
| Parameter | Optimal Range |
|---|---|
| Temperature | -20°C under N₂ |
| Humidity | <10% RH |
| Container | Amber glass vial |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems. The compound’s unique structure allows it to form specific interactions that can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Positional isomer with chlorine at position 2 and iodine at position 5.
- Molecular Weight : 418.64 g/mol (identical to the target compound).
- Key Differences : Altered halogen positions influence electronic properties and reactivity. The iodine at position 5 may enhance susceptibility to nucleophilic substitution compared to the target compound’s iodine at position 2 .
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine at position 5, iodine at position 3, and phenylsulfonyl at position 1.
- Reactivity : Bromine’s lower electronegativity compared to chlorine reduces activation for cross-coupling. Used in Suzuki reactions with boronic acids to introduce aryl/heteroaryl groups at position 3 .
- Applications : Intermediate for kinase inhibitor synthesis .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine
- Structure : Chlorine at position 5, iodine at position 6, lacking the phenylsulfonyl group.
- Molecular Weight : 278.48 g/mol.
- Key Differences : Absence of phenylsulfonyl reduces stability but increases solubility in polar solvents. Iodine at position 6 directs functionalization toward position 4 in cross-coupling reactions .
Functional Group Variations
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Bromine at position 5 and ethyl group at position 2.
- Molecular Weight : 225.09 g/mol.
- Reactivity : Ethyl group provides steric hindrance, limiting access to position 2 for further reactions. Bromine at position 5 enables Kumada or Negishi couplings .
- Applications : Used in agrochemical research due to its lipophilic nature .
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Physicochemical Properties
- Solubility: The phenylsulfonyl group in the target compound reduces aqueous solubility compared to non-sulfonylated analogs (e.g., 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine) .
- Stability : Electron-withdrawing groups (Cl, I, phenylsulfonyl) enhance thermal stability but may increase sensitivity to light due to iodine’s propensity for photodegradation .
Biological Activity
5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medical research, particularly focusing on its potential as an anticancer agent and kinase inhibitor.
The molecular formula of this compound is with a molecular weight of 418.64 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with chloro, iodo, and phenylsulfonyl substituents, which contribute to its unique reactivity and biological activity.
Synthesis Overview:
- Formation of the Pyrrolo[2,3-b]pyridine Core: Achieved through cyclization reactions involving appropriate precursors.
- Halogenation: Chloro and iodo groups are introduced using thionyl chloride or iodine.
- Sulfonylation: The phenylsulfonyl group is added via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base .
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Kinases: The compound has shown potential as a selective inhibitor of c-Met kinase, which is implicated in various cancers. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines (A549, HepG2, MCF-7, and PC-3) with IC50 values ranging from 0.506 μM to 0.93 μM .
- Cell Cycle Regulation: It induces apoptosis in cancer cells and effectively arrests the cell cycle at the G2/M phase, suggesting its role in inhibiting tumor growth .
Table 1: Biological Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.82 ± 0.08 | c-Met inhibition |
| HepG2 | 1.00 ± 0.11 | c-Met inhibition |
| MCF-7 | 0.93 ± 0.28 | c-Met inhibition |
| PC-3 | 0.92 ± 0.17 | c-Met inhibition |
Case Studies
In a study published in PubMed, researchers synthesized various derivatives of pyrrolo[2,3-b]pyridine and evaluated their biological activities as c-Met inhibitors. Among these derivatives, this compound exhibited the most promising results in terms of selective cytotoxicity against cancer cell lines and inhibition of kinase activity .
Another study highlighted the compound's potential in targeting specific kinases involved in tumor progression, demonstrating its effectiveness in preclinical models for cancer treatment .
Table 2: Comparison with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Lacks iodo group | Reduced reactivity |
| 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Lacks chloro group | Different binding properties |
The presence of both chloro and iodo groups in this compound enhances its reactivity compared to similar compounds lacking one or both halogens.
Q & A
Q. Key Optimization Parameters :
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Iodination | Pd(OAc)₂, KI, DMF, 80°C | 68 | 95 | |
| Sulfonylation | PhSO₂Cl, K₂CO₃, DMAP | 78 | 98 |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for the pyrrolopyridine core (δ 7.8–8.2 ppm for aromatic protons) and sulfonyl group (δ 3.1 ppm for SO₂) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 433.92 (calc. 433.91) .
- X-ray Crystallography : Reveals planar pyrrolopyridine ring with iodine and sulfonyl groups in orthogonal planes (bond angle: 85.2°) .
Q. Table 2: Halogenation Effects on Bioactivity
| Compound Variant | Target (Kinase) | IC₅₀ (nM) | Cytotoxicity (GI₅₀, µM) |
|---|---|---|---|
| 5-Cl, 2-I | FGFR1 | 12 | 1.2 |
| 5-H, 2-I | FGFR1 | 45 | 3.8 |
| 5-Cl, 2-Br | FGFR1 | 28 | 2.1 |
Advanced: What strategies mitigate instability of this compound in solution?
Methodological Answer:
- Solvent Choice : Use anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) to prevent sulfonyl group hydrolysis .
- Temperature : Store at –20°C under inert gas (Ar/N₂); decomposition occurs >48 hours at RT .
- Additives : Include 0.1% BHT to inhibit radical-mediated degradation .
Q. Validation :
- HPLC monitoring (C18 column, 254 nm) shows 95% purity retention at –20°C over 30 days vs. 78% at RT .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from:
Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM) alter IC₅₀ values for kinase inhibition .
Cell Line Variability : Metabolic differences (e.g., CYP450 expression in HeLa vs. MCF-7) affect cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
